HDAC3 Potency and Isoform Selectivity
SC26 inhibits HDAC3 with an IC50 of 53 nM and a selectivity index (SI) of 75 over HDAC1 [1]. By contrast, RGFP966—the most commonly used HDAC3 tool compound—has a reported IC50 of 80 nM but displays inhibitor constants (Ki) of 13 nM (HDAC3), 57 nM (HDAC1), and 31 nM (HDAC2), corresponding to only a 4.4-fold and 2.4-fold preference over HDAC1 and HDAC2, respectively [2]. The predecessor hydrazide HQ-30 (HDAC3-IN-4) has an HDAC3 IC50 of 89 nM with an SI of only 8 over HDAC1 [3]. SC26 additionally shows no significant inhibition of HDAC6, HDAC7, or HDAC8 at concentrations up to 10 µM (IC50 > 10 µM) [1]. These data establish SC26 as both more potent against HDAC3 and substantially more isoform-selective than the two most relevant comparator compounds.
| Evidence Dimension | HDAC3 inhibitory potency and selectivity index over HDAC1 |
|---|---|
| Target Compound Data | HDAC3 IC50 = 53 nM; SI (HDAC1/HDAC3) = 75; HDAC6/7/8 IC50 > 10,000 nM |
| Comparator Or Baseline | RGFP966: HDAC3 IC50 = 80 nM (Ki = 13 nM); HDAC1 Ki = 57 nM; HDAC2 Ki = 31 nM; SI (HDAC1/HDAC3) ≈ 4.4. HQ-30: HDAC3 IC50 = 89 nM; SI = 8. |
| Quantified Difference | SC26 is 1.5-fold more potent than RGFP966 (IC50 basis) and has a 17-fold higher selectivity index over HDAC1 vs. RGFP966 (75 vs. ~4.4). SC26 is 1.7-fold more potent and 9.4-fold more selective over HDAC1 than HQ-30. |
| Conditions | Biochemical enzymatic assays using recombinant human HDAC isoforms; fluorogenic substrate (BPS Bioscience assay kit) for SC26; slow-binding kinetics for RGFP966 Ki determination. |
Why This Matters
Higher selectivity index directly reduces the probability that observed biological effects arise from HDAC1/2 co-inhibition, a known confounder in published RGFP966 studies, and is critical for users who require isoform-specific target engagement data.
- [1] Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. J Med Chem. 2025 Jul 10;68(14):14171-14194. SC26 (compound 12) data: HDAC3 IC50 = 0.053 µM; SI (HDAC1/HDAC3) = 75; HDAC6/7/8 IC50 > 10 µM. View Source
- [2] Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. 2022 Mar 2. RGFP966 Ki values: HDAC3 = 13 nM, HDAC1 = 57 nM, HDAC2 = 31 nM. View Source
- [3] Sun Z, Xu C, Cheng J, et al. Discovery of Novel HDAC3 Inhibitors with PD-L1 Downregulating/Degrading and Antitumor Immune Effects. J Med Chem. 2024;67(15):13067-13088. HQ-30 IC50 = 89 nM; SI = 8 over HDAC1. View Source
